Ethyl 4-oxohexanoate

概要

説明

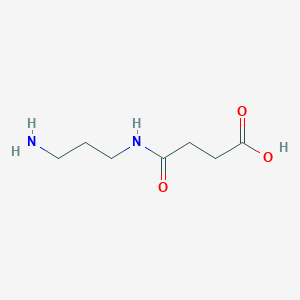

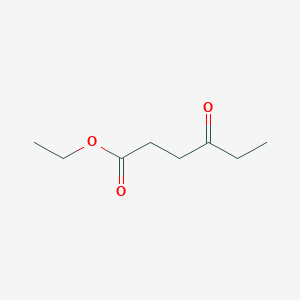

Ethyl 4-oxohexanoate, also known as ethyl caproate, is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a liquid at room temperature .

Synthesis Analysis

This compound can be synthesized from diethyl maleate and propionaldehyde in the presence of benzoyl peroxide . The reaction is carried out under reflux conditions and irradiation with a UV lamp . The product is then purified by distillation .

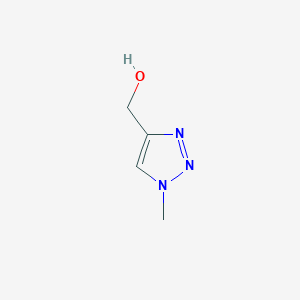

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 221.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.7±3.0 kJ/mol and a flash point of 88.3±19.9 °C . The index of refraction is 1.421 .

科学的研究の応用

Synthesis and Chemical Reactions

- Application in Synthesis : Ethyl 4-oxohexanoate is used as a product in the synthesis of γ-Ketoesters from aldehydes via diethyl acylsuccinates. This process is significant in organic chemistry for the formation of various compounds (Wehrli & Chu, 2003).

- Enantioselective Bioreduction : A study highlighted the use of ethyl 3-oxohexanoate in bioreduction processes to produce ethyl (R)-3-hydroxyhexanoate with high conversion and enantioselectivity, showcasing its role in stereochemistry (Ramos et al., 2011).

- Photochemical Reactions : this compound is involved in photochemical reactions, specifically in the formation of various esters and nitriles when reacting with different agents, thus playing a crucial role in photochemistry (Tokuda, Watanabe & Itoh, 1978).

Biochemical Studies

- Metabolite Analysis : It has been identified as a metabolite in the study of di(2-ethylhexyl)phthalate (DEHP) metabolites in urine, indicating its significance in biochemical and toxicological studies (Wahl et al., 2001).

Safety and Hazards

Ethyl 4-oxohexanoate is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and proteins within the body .

Mode of Action

Ethyl 4-oxohexanoate, being a ketone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that similar compounds can influence various metabolic pathways within the body .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds are known to cause various changes at the molecular and cellular level .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . .

生化学分析

Biochemical Properties

Ethyl 4-oxohexanoate plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH), which are involved in the reduction of ketones to alcohols . These interactions are essential for the conversion of this compound to its corresponding alcohol, ethyl 4-hydroxyhexanoate. The nature of these interactions involves the transfer of hydride ions from NADH or NADPH to the carbonyl group of this compound, resulting in its reduction.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes involved in metabolic pathways. For instance, it can alter the expression of genes related to lipid metabolism, leading to changes in cellular lipid levels . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production, thereby influencing overall cell function and viability.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes such as ADH and GDH, facilitating the reduction of its carbonyl group to an alcohol . This binding interaction is crucial for the catalytic activity of these enzymes. Furthermore, this compound can act as an inhibitor or activator of certain enzymes, depending on the concentration and cellular context. These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are dependent on the duration of exposure and concentration of the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve energy production . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the reduction of ketones to alcohols. It interacts with enzymes such as ADH and GDH, which catalyze the conversion of this compound to ethyl 4-hydroxyhexanoate . This metabolic pathway is essential for the utilization of this compound as an energy source. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as concentration gradients, cellular uptake mechanisms, and binding affinities to specific proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

ethyl 4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKGUECTOZFPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483443 | |

| Record name | ethyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3249-33-0 | |

| Record name | ethyl 4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Ethyl 4-oxohexanoate from aldehydes using this specific method?

A1: The research article describes a synthetic route to obtain γ-ketoesters like this compound from aldehydes. [] This method, utilizing diethyl acylsuccinates as intermediates, offers a potential pathway to access this class of compounds. While the abstract doesn't delve into specific advantages over alternative methods, it highlights the use of readily available starting materials (aldehydes) and common laboratory techniques (esterification, hydrolysis, decarboxylation). Further research would be needed to fully compare this method's efficiency, yield, and overall utility compared to other synthetic approaches.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)